8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene
Description
This compound belongs to the 8-azabicyclo[3.2.1]oct-2-ene family, characterized by a bicyclic scaffold fused with a thiazole-pyrrole substituent. The structure combines a rigid bicyclic core (azabicyclo[3.2.1]octene) with a 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl group, which enhances its binding affinity to neuronal receptors . Patents highlight its role in neuroimaging and neurotransmitter reuptake inhibition, underscoring its therapeutic versatility .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-14(21-16(17-11)18-9-2-3-10-18)15(20)19-12-5-4-6-13(19)8-7-12/h2-5,9-10,12-13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMKUKDKUHOGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C4CCC3C=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the thiazole and pyrrole moieties. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and high temperatures.
Attachment of Thiazole and Pyrrole Moieties: This step may involve the use of coupling reactions, such as Suzuki or Heck reactions, to attach the thiazole and pyrrole groups to the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole and pyrrole moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Neurotransmitter Transporter Inhibition
Research indicates that compounds within the azabicyclo[3.2.1]octane class, including this specific compound, exhibit significant inhibitory activity against dopamine (DAT) and serotonin (SERT) transporters. These interactions suggest potential applications in treating disorders related to neurotransmitter dysregulation, such as depression and anxiety.
- Binding Affinity Studies : A study demonstrated that derivatives of 8-azabicyclo[3.2.1]octane showed varied selectivity towards DAT and SERT, with some compounds exhibiting up to 177-fold selectivity for DAT over SERT . This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader-spectrum antidepressants.
Antidepressant Activity
The compound's structural similarities to known selective serotonin reuptake inhibitors (SSRIs) suggest its potential as an antidepressant agent. Patents have been filed detailing the use of aryl-substituted 8-azabicyclo[3.2.1]octane derivatives for treating depression by modulating serotonin systems .
Anticancer Potential
Emerging studies have indicated that compounds containing thiazole and pyrrole groups may possess anticancer properties due to their ability to inhibit specific enzymatic pathways essential for cancer cell proliferation . The azabicyclo framework may enhance these effects through improved binding affinities to target proteins involved in tumor growth.
Case Study 1: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various derivatives of the azabicyclo[3.2.1]octane scaffold, revealing that modifications at the 3-position significantly influenced binding affinities at DAT and SERT . For instance, compounds with specific aryl substitutions demonstrated enhanced potency, indicating a clear pathway for optimizing therapeutic efficacy.
In a recent study, several novel derivatives were synthesized and evaluated for their biological activities against various cancer cell lines . The results indicated that certain modifications led to increased cytotoxicity, suggesting that the compound could be further developed as a dual-action agent targeting both neurotransmitter systems and cancer pathways.
Data Table: Summary of Biological Activities
| Compound Name | Target Activity | Binding Affinity (nM) | Selectivity Ratio (DAT/SERT) |
|---|---|---|---|
| Compound A | DAT Inhibition | 0.49 | 177 |
| Compound B | SERT Inhibition | 2.19 | 50 |
| Compound C | Anticancer Activity | IC50 = 0.47 - 1.4 | N/A |
Mechanism of Action
The mechanism of action of 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the 8-Azabicyclo[3.2.1]oct-2-ene Family
a) 8-Methyl-8-azabicyclo[3.2.1]oct-2-ene
- Structure : Lacks the thiazole-pyrrole substituent, featuring only a methyl group at the 8-position.
- Safety : Classified as hazardous under GHS guidelines due to reactivity .
b) 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene
- Structure : Substituted with a fluorophenyl group at the 3-position.
- Pharmacology : Exhibits moderate affinity for serotonin receptors but lacks specificity for nAChRs .
- Molecular Weight : 203.26 g/mol, lighter than the target compound (estimated ~345 g/mol) .
c) 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride
- Structure : Protonated form of the bicyclic core.
- Utility : Used in preclinical studies as a salt form to improve solubility; discontinued due to stability issues .
Functional Analogues with Modified Bicyclic Cores
a) Cephalosporin Derivatives (5-Thia-1-azabicyclo[4.2.0]oct-2-ene)
- Example : (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .
- Key Differences :
b) 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane Derivatives
- Example : 8-(cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane].
- Applications : Investigated for opioid receptor modulation, contrasting with the target compound’s nAChR focus .
Comparative Data Table
Research Findings and Pharmacological Profiles
- Thiadiazole/Tetrazole Analogues: Antibacterial efficacy against Gram-negative pathogens (e.g., E.
- Fluorophenyl Derivative : 30% lower binding affinity to nAChRs compared to the target compound, suggesting the thiazole-pyrrole group is critical for receptor interaction .
Biological Activity
The compound 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene belongs to a class of bicyclic amines known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a unique bicyclic structure that includes:
- 8-Azabicyclo[3.2.1]octane core: This scaffold is prevalent in many pharmacologically active compounds.
- Thiazole and pyrrole moieties : These heterocycles contribute to the compound's biological interactions and enhance its reactivity.
1. Nicotinic Receptor Affinity
Research indicates that derivatives containing the 8-azabicyclo[3.2.1]oct-2-ene moiety exhibit high affinity for nicotinic cholinergic receptors, which are crucial for neurotransmission in the central nervous system (CNS). This suggests potential applications in treating neurological disorders .
2. Serotonin Reuptake Inhibition
The compound has been noted for its ability to inhibit the reuptake of serotonin (5-HT), a neurotransmitter involved in mood regulation. This activity positions it as a candidate for treating depression and anxiety disorders, as it may help increase serotonin levels in the brain .
3. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features may exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents .
The biological activity of this compound can be attributed to its interactions with various neurotransmitter systems:
- Serotonergic System : By inhibiting serotonin reuptake, the compound enhances serotonergic signaling, which can improve mood and anxiety symptoms.
- Cholinergic System : Its binding affinity to nicotinic receptors may facilitate cognitive enhancement and neuroprotection, potentially benefiting conditions like Alzheimer's disease.
Case Studies and Experimental Findings
Q & A
Q. What are the key considerations for synthesizing 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene?
- Methodological Answer : Synthesis typically involves refluxing precursors in ethanol or glacial acetic acid under controlled conditions. For example, thiazole-pyrrole intermediates can be prepared by reacting 2-amino-1,3,4-thiadiazoles with 3,5-diaryl-4,5-dihydropyrazoles in ethanol for 2 hours, followed by recrystallization from a DMF-EtOH (1:1) mixture . Key parameters include stoichiometric ratios (e.g., 10 mmol reactants), solvent polarity, and TLC monitoring to track reaction progress.
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer : Use a combination of spectral and analytical techniques:
- NMR : Analyze - and -NMR for pyrrole (δ 6.8–7.2 ppm) and thiazole (δ 2.5–3.5 ppm for methyl groups) proton environments .
- IR : Confirm carbonyl (C=O stretch at ~1700 cm) and bicyclic ring vibrations .
- Elemental Analysis : Verify purity by comparing experimental vs. calculated C, H, N, and S percentages (e.g., ±0.3% tolerance) .
Q. What stability precautions are necessary during purification?
- Methodological Answer : The compound may degrade under prolonged exposure to light or moisture. Post-synthesis, immediately filter and recrystallize the product. Use ice-cold water to quench reactions and basify with sodium bicarbonate to minimize hydrolysis . Test solutions should be prepared fresh due to potential oxidation of the thiazole moiety .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazole-pyrrole coupling step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., TiCl) to accelerate amidine formation, as seen in analogous bicyclic systems .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF may enhance solubility of hydrophobic intermediates .
- Temperature Gradients : Reflux at 80–100°C for 1–3 hours, monitoring by TLC (hexane:ethyl acetate, 3:1) .
Q. What mechanistic insights explain byproduct formation during synthesis?
- Methodological Answer : Byproducts often arise from incomplete cyclization or oxidation. For example, titanium tetrachloride-mediated reactions may produce desmethyl analogs (e.g., 11% yield in clozapine syntheses) due to competing nucleophilic pathways . Mitigate this by:
Q. How can computational modeling predict the compound’s biological interactions?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins. For bicyclic systems, prioritize:
Q. How can contradictions in reported spectral data be resolved?
- Methodological Answer : Discrepancies often stem from solvent effects or tautomerism. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
